Bis(2-hydroxyethyl)-D8-amine Bis(2-hydroxyethyl)-D8-amine
Brand Name: Vulcanchem
CAS No.: 103691-51-6
VCID: VC21124768
InChI: InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2
SMILES: C(CO)NCCO
Molecular Formula: C4H11NO2
Molecular Weight: 113.18 g/mol

Bis(2-hydroxyethyl)-D8-amine

CAS No.: 103691-51-6

Cat. No.: VC21124768

Molecular Formula: C4H11NO2

Molecular Weight: 113.18 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-hydroxyethyl)-D8-amine - 103691-51-6

Specification

CAS No. 103691-51-6
Molecular Formula C4H11NO2
Molecular Weight 113.18 g/mol
IUPAC Name 1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol
Standard InChI InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2
Standard InChI Key ZBCBWPMODOFKDW-SVYQBANQSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])O)NC([2H])([2H])C([2H])([2H])O
SMILES C(CO)NCCO
Canonical SMILES C(CO)NCCO

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

Bis(2-hydroxyethyl)-D8-amine is a deuterated analog of diethanolamine, featuring eight deuterium atoms replacing the hydrogen atoms in the hydroxyethyl groups. This compound is officially identified through several key parameters:

Table 1: Chemical Identity Parameters of Bis(2-hydroxyethyl)-D8-amine

ParameterInformation
CAS Registry Number103691-51-6
Molecular FormulaC₄H₃D₈NO₂
Molecular Weight113.18 g/mol
Create Date2007-02-07
Modify Date2025-02-22

The compound's chemical identity is further established through various systematic and common names that appear in scientific literature and commercial catalogues .

Nomenclature and Synonyms

The compound is referred to by several names in scientific and commercial contexts, reflecting its chemical structure and deuterium labeling pattern:

  • Diethanolamine-d8

  • BIS(2-HYDROXYETHYL)-D8-AMINE

  • 1,1,2,2-Tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol

  • [2H8]-Diethanolamine

  • D8-Diethanolamine

  • 2,2'-azanediylbis(ethan-1,1,2,2-d4-1-ol)

Molecular Structure

The molecular structure of Bis(2-hydroxyethyl)-D8-amine features a central nitrogen atom bonded to two hydroxyethyl groups, each containing four deuterium atoms. This creates a symmetrical molecule with specific functional characteristics:

  • Central secondary amine group (−NH−)

  • Two hydroxyethyl groups (−CD₂CD₂OH)

  • Eight deuterium atoms replacing the standard hydrogen atoms in the ethyl chains

  • Two terminal hydroxyl groups (−OH)

This structure can be represented by the InChI notation: InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2, which specifically encodes the deuterium substitution pattern .

Physical and Chemical Properties

Physical State and Appearance

Bis(2-hydroxyethyl)-D8-amine exists as a colorless to off-white oily substance at room temperature, similar to its non-deuterated analog, though sometimes it is described as a solid . The physical appearance can vary slightly depending on purity and storage conditions.

Solubility and Chemical Behavior

The compound exhibits characteristic solubility patterns that influence its handling and applications:

Table 2: Solubility Profile of Bis(2-hydroxyethyl)-D8-amine

SolventSolubility
ChloroformSlightly soluble
DMSOSlightly soluble
MethanolSlightly soluble
WaterPresumed highly soluble (based on non-deuterated analog)

The presence of both hydroxyl and amine functional groups imparts significant hydrophilicity to the molecule, making it soluble in water and various polar organic solvents .

Applications and Uses

Analytical and Research Applications

The deuterium labeling of Bis(2-hydroxyethyl)-D8-amine makes it particularly valuable in several analytical contexts:

  • Isotopic Tracer Studies: The deuterium labeling allows researchers to track the molecule through chemical reactions and biological systems, providing insights into metabolic pathways and transformation mechanisms .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms create distinctive spectroscopic signatures that can be leveraged in structural analysis and reaction monitoring .

  • Mass Spectrometry Standards: The compound serves as an internal standard for quantitative analysis of non-deuterated diethanolamine in complex matrices, enabling accurate mass spectrometric quantification .

  • Pharmaceutical and Biochemical Research: Its structure allows for potential interactions with biological systems, making it relevant in pharmaceutical development and biochemical studies .

Industrial Applications

While the deuterated form is primarily used in research settings, its structure parallels the non-deuterated diethanolamine, suggesting potential applications in:

  • Surfactant Production: The compound's amphiphilic nature (containing both hydrophilic and lipophilic regions) makes it suitable for surfactant applications .

  • Emulsification: Its structure enables it to serve as an emulsifying agent in various formulations .

  • Chemical Synthesis: Functions as a building block in the synthesis of more complex molecules, particularly in cases where deuterium labeling is desired .

Comparative Advantages of Deuterated Form

The deuterium labeling provides specific advantages over the non-deuterated diethanolamine:

  • Enhanced stability in certain chemical environments

  • Distinctive spectroscopic properties facilitating identification and quantification

  • Reduced metabolic rate in biological systems (kinetic isotope effect)

  • Improved signal-to-noise ratio in analytical applications

Hazard TypeClassificationHazard Statement
Skin EffectsCategory 2H315: Causes skin irritation
Eye EffectsCategory 2H319: Causes serious eye irritation
SensitizationCategory 1H317: May cause an allergic skin reaction

These classifications suggest careful handling practices similar to those for non-deuterated diethanolamine .

Protective Measures and Emergency Procedures

Recommended safety precautions include:

  • Personal Protective Equipment:

    • Wear appropriate gloves (chemical-resistant)

    • Use eye protection (safety glasses with side shields or goggles)

    • Employ respiratory protection when necessary

  • Emergency Procedures:

    • Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do

    • Skin contact: Wash with plenty of soap and water

    • Inhalation: Move person to fresh air

    • Ingestion: Rinse mouth with water; seek medical attention

SupplierProduct ReferencePurityTypical Quantities
Various Suppliers3U-D530898 atom % D250-500 mg
Various SuppliersTR-D441902Not specified10-100 mg
Various Suppliers3D-DEA69151Min. 95%Discontinued

The compound is typically offered in milligram quantities reflecting its specialized research applications rather than bulk industrial use .

Analytical Characterization Methods

Spectroscopic Identification

Several spectroscopic techniques are commonly employed to characterize and confirm the identity of Bis(2-hydroxyethyl)-D8-amine:

Related Compounds and Derivatives

Non-Deuterated Analog

The parent compound, diethanolamine (CAS: 111-42-2), serves as the non-deuterated analog with identical chemical properties but different mass and spectroscopic characteristics .

Nitrosated Derivative

D8-N-Nitrosobis(2-hydroxyethyl)amine (CAS: 1173019-53-8) represents a nitrosated derivative with the molecular formula C4H2D8N2O3 and a molecular weight of 142.18 g/mol. This compound has different chemical properties due to the addition of the nitroso group and is used in different applications, particularly in toxicological studies .

Table 5: Comparison of Bis(2-hydroxyethyl)-D8-amine and its Nitrosated Derivative

ParameterBis(2-hydroxyethyl)-D8-amineD8-N-Nitrosobis(2-hydroxyethyl)amine
CAS Number103691-51-61173019-53-8
Molecular FormulaC₄H₃D₈NO₂C₄H₂D₈N₂O₃
Molecular Weight113.18 g/mol142.18 g/mol
Additional Functional GroupNoneNitroso group (N=O)

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